molecular formula C13H15NO B2357365 N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide CAS No. 1156750-93-4

N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide

Cat. No. B2357365
M. Wt: 201.269
InChI Key: GREDXJXBMHSUAI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule. The InChI code for a related compound, “(5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid”, is 1S/C10H13BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12-13H,1-2,4,6H2 . This provides some insight into the possible structure of “N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide”.

Scientific Research Applications

Synthesis and Biological Evaluation

Novel tetrahydronaphthalene derivatives have been synthesized and evaluated for their effects on proliferation and nitric oxide production in lipopolysaccharide-activated Raw 264.7 macrophage cells. Compounds from these derivatives decreased nitrite levels in a dose-dependent manner without exhibiting cytotoxic effects, indicating potential anti-inflammatory properties (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).

Chemical and Enantioselective Studies

Research on the hydrogenation of challenging N-(3,4-dihydronaphthalen-2-yl) amide derivatives with rhodium catalysts has found highly enantioselective catalysts for this reaction, showcasing the potential for synthesizing enantiomerically pure compounds. These findings are critical for developing pharmaceuticals and fine chemicals with specific stereochemical configurations (Arribas, Rubio, Kleman, & Pizzano, 2013).

Receptor Affinity and Activity

Studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides have elucidated structure-affinity and -activity relationships for the 5-HT7 receptor, revealing the importance of substituent positions and types for receptor affinity and intrinsic activity. These findings are significant for the design of compounds targeting serotonin receptors, which are important in neurological and psychiatric disorders (Leopoldo et al., 2007).

Optical Properties and Redox Characteristics

Core-tetrasubstituted naphthalene diimides have been synthesized, and their optical properties and redox characteristics have been explored. This research contributes to the understanding of the electronic effects of core substituents on the optical and electrochemical properties of naphthalene diimides, which are relevant for applications in organic electronics and photonics (Röger & Würthner, 2007).

Telomere Targeting in Cancer Therapy

Tetra-substituted naphthalene diimide derivatives have been designed and evaluated as telomere targeting agents in pancreatic cancer cells. These compounds stabilize human telomeric and gene promoter DNA quadruplexes, inhibiting cancer cell growth. This research highlights the potential of naphthalene diimide derivatives in cancer therapy, specifically targeting telomere maintenance mechanisms (Micco et al., 2013).

properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2,5,7,9H,1,3-4,6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREDXJXBMHSUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide

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